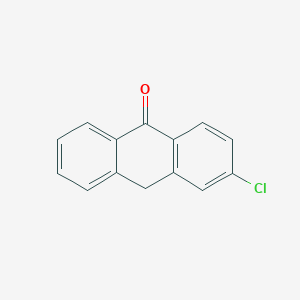

3-Chloroanthracen-9(10h)-one

Description

Properties

IUPAC Name |

3-chloro-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14(13)16/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPQIDZRNBWJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964128 | |

| Record name | 3-Chloroanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-99-4 | |

| Record name | 2-Chloroanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Anthracen-9(10H)-one or Anthracene Derivatives

1.1 Direct Electrophilic Chlorination

- The most straightforward approach involves electrophilic chlorination of anthracen-9(10H)-one or anthracene under controlled conditions to selectively introduce chlorine at the 3-position.

- Chlorination reagents commonly used include chlorine gas (Cl₂), N-chlorosuccinimide (NCS), or sulfuryl chloride (SO₂Cl₂).

- Reaction conditions typically involve:

- Solvent: Carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (DCM)

- Temperature: 0°C to room temperature to avoid poly-chlorination or degradation

- Reaction time: 1 to 4 hours, monitored by thin-layer chromatography (TLC)

- Selectivity is influenced by the electron density distribution on the anthracene ring, favoring substitution at the 3-position due to resonance stabilization.

1.2 Example Reaction Conditions

| Parameter | Typical Range/Value |

|---|---|

| Chlorinating agent | Cl₂ gas, NCS, SO₂Cl₂ |

| Solvent | CCl₄, CHCl₃, DCM |

| Temperature | 0°C to 25°C |

| Reaction time | 1–4 hours |

| Yield | 60–85% (depending on conditions) |

Synthesis via 3-Chloroanthracene Intermediate Followed by Oxidation

- An alternative route involves initial preparation of 3-chloroanthracene, followed by selective oxidation at the 9-position to yield 3-chloroanthracen-9(10H)-one.

- 3-Chloroanthracene can be synthesized by chlorination of anthracene under milder conditions.

- Oxidation methods include:

- Use of chromium-based oxidants such as chromium trioxide (CrO₃) in acetic acid

- Alternative oxidants like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) under controlled conditions

- Reaction parameters for oxidation:

- Temperature: 25°C to reflux depending on oxidant

- Time: Several hours with monitoring to prevent over-oxidation or ring cleavage

Halogenation of Anthraquinone Derivatives

- This compound can also be prepared by halogenation of anthraquinone or its derivatives, followed by reduction of the quinone to the corresponding anthracenone.

- Typical steps:

- Chlorination of anthraquinone at the 3-position using NCS or Cl₂.

- Reduction of the quinone carbonyl at position 10 to the ketone form (anthracen-9(10H)-one) using reducing agents such as zinc dust or sodium dithionite.

- This method offers good regioselectivity and yields.

Catalytic and Industrial Considerations

- Catalysts such as Lewis acids (e.g., FeCl₃) can be employed to enhance the electrophilic chlorination step.

- Industrial processes optimize temperature, solvent, and chlorinating agent concentration to maximize yield and minimize by-products.

- Purification typically involves recrystallization or column chromatography to achieve high purity (>95%).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct electrophilic chlorination | Anthracen-9(10H)-one or Anthracene | Cl₂/NCS, CCl₄, 0–25°C, 1–4 h | 60–85 | Simple, but requires control to avoid poly-chlorination |

| Chlorination of 3-chloroanthracene + oxidation | 3-Chloroanthracene | Oxidants: CrO₃, KMnO₄, SeO₂; 25°C to reflux | 55–80 | Two-step, selective oxidation critical |

| Halogenation of anthraquinone + reduction | Anthraquinone | NCS/Cl₂ chlorination + Zn or Na₂S₂O₄ reduction | 65–90 | Good regioselectivity, multi-step |

Research Findings and Optimization Insights

- Selectivity Control: Studies indicate that controlling the chlorination temperature and reagent stoichiometry is crucial to favor 3-position substitution and minimize di- or tri-chlorinated by-products.

- Solvent Effects: Non-polar solvents such as CCl₄ favor electrophilic substitution reactions, enhancing selectivity and yield.

- Catalyst Use: Lewis acid catalysts improve reaction rates and selectivity but require careful removal post-reaction to avoid contamination.

- Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization from solvents such as ethanol or ethyl acetate are effective for purity enhancement.

- Scale-up Potential: Industrial patent literature suggests that reaction conditions with moderate temperatures (20–60°C) and reaction times under 4 hours are optimal for large-scale production with minimal waste generation.

Concluding Remarks

The preparation of this compound is well-established through chlorination and oxidation strategies applied to anthracene or anthraquinone derivatives. The choice of method depends on the desired scale, purity requirements, and available starting materials. Direct electrophilic chlorination offers simplicity but requires stringent control, while multi-step halogenation and oxidation routes provide higher selectivity. Optimization of reaction parameters and purification techniques is essential for achieving high yields and purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloroanthracen-9(10h)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 3-chloroanthracen-9-ol.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Oxidized derivatives such as 3-chloroanthraquinone.

Reduction: 3-Chloroanthracen-9-ol.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloroanthracen-9(10h)-one is used as a precursor in the synthesis of various organic compounds, including dyes and pigments. Its unique structure allows for the formation of complex molecular architectures.

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in studying biological processes at the molecular level.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with DNA and other biomolecules makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloroanthracen-9(10h)-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, this compound can form covalent bonds with proteins, affecting their activity and stability.

Comparison with Similar Compounds

Anthracen-9(10h)-one: Lacks the chlorine atom at the third position, resulting in different chemical properties and reactivity.

3-Bromoanthracen-9(10h)-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

3-Methylanthracen-9(10h)-one:

Uniqueness: 3-Chloroanthracen-9(10h)-one is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives

Q & A

Q. What are the established synthetic routes for 3-Chloroanthracen-9(10H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves chlorination of anthracene derivatives using anhydrous cupric chloride (CuCl₂) in carbon tetrachloride (CCl₄) under reflux. For example, 9-Chloroanthracene synthesis (structurally analogous) requires anthracene, CuCl₂, and CCl₄ at 80°C for 6 hours, achieving ~75% yield . Key considerations:

- Solvent choice : CCl₄ minimizes side reactions due to its inertness.

- Stoichiometry : Excess CuCl₂ ensures complete chlorination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted anthracene and byproducts.

Variations using iodine catalysts or microwave-assisted methods may improve regioselectivity but require optimization .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography .

- Data processing : Use Bruker AXS APEX3 for integration and SAINT for absorption corrections.

- Validation : Check R-factor convergence (e.g., R₁ < 0.05 for high-quality data) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry. For chloroanthracenones, deshielded aromatic protons (δ 8.2–8.8 ppm) and carbonyl carbon (δ ~190 ppm) are diagnostic .

- IR : Strong carbonyl stretch at ~1670 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and isotopic Cl pattern (3:1 for ³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for chloroanthracenone derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disordered solvent molecules or twinning. Strategies:

- Twinning analysis : Use CELL_NOW or TWINLAW in SHELX to identify twin laws .

- DFT calculations : Compare experimental SC-XRD data with optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate structural anomalies .

Example: A study on ethyl 3-(9-chloro-10-oxo-anthracen-9-yl)isoxazole showed R-factor convergence to 0.033 after resolving H-atom disorder via SHELXL .

Q. What experimental design considerations are critical for studying the photophysical properties of this compound?

- Methodological Answer :

- Solvent polarity : Use UV-Vis in solvents of varying polarity (cyclohexane to DMSO) to assess π→π* transitions. Anthracenones typically show λmax ~350–400 nm with solvatochromic shifts .

- Quantum yield : Measure fluorescence lifetime via time-correlated single-photon counting (TCSPC) with anthracene as a reference (Φ = 0.27 in ethanol) .

- Quenching studies : Introduce electron donors (e.g., triethylamine) to probe charge-transfer interactions .

Q. How can researchers mitigate toxicity risks when handling this compound in biological assays?

- Methodological Answer :

- Safety protocols : Use fume hoods, nitrile gloves, and lab coats. Toxicity data for analogous compounds (e.g., 9-Chloroanthracene) indicate potential skin/eye irritation (H302) .

- In vitro testing : Prioritize cell viability assays (e.g., MTT) at low concentrations (≤10 µM) to establish IC₅₀ values. For DNA intercalation studies, use ethidium bromide displacement assays with calf thymus DNA .

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.